molecular formula C21H14F4N4O2S B11494201 2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11494201
M. Wt: 462.4 g/mol
InChI Key: VBMJCCLLLKSZJG-UHFFFAOYSA-N
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Description

2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. Its structure includes multiple rings and functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps. The synthetic route typically starts with the preparation of the core tetracyclic structure, followed by the introduction of the fluoro, thia, and triaza groups. The final step involves the acylation of the tetracyclic intermediate with N-[3-(trifluoromethyl)phenyl]acetamide. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule into smaller fragments.

Scientific Research Applications

2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has unique structural features that contribute to its distinct properties. Similar compounds include:

Properties

Molecular Formula

C21H14F4N4O2S

Molecular Weight

462.4 g/mol

IUPAC Name

2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H14F4N4O2S/c22-12-4-5-15-14(9-12)17-18(19(31)28-6-7-32-20(28)27-17)29(15)10-16(30)26-13-3-1-2-11(8-13)21(23,24)25/h1-5,8-9H,6-7,10H2,(H,26,30)

InChI Key

VBMJCCLLLKSZJG-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC3=C(C(=O)N21)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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